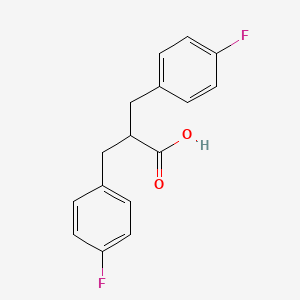

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

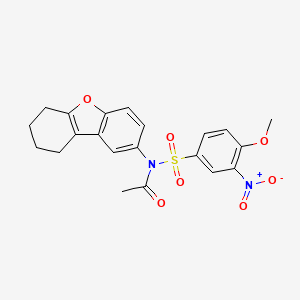

"2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" is a compound synthesized through reactions involving 4-fluorobenzaldehyde with other reactants. The compound is part of a broader class of chemicals studied for their molecular structure, synthesis methods, and physical and chemical properties. These studies provide insights into their potential applications in various fields, excluding drug usage and side effects.

Synthesis Analysis

The compound is synthesized through the reaction of 4-fluorobenzaldehyde with specific amino acids or alcohols in refluxing ethanol. The methods involve optimizing ground-state geometries and calculating vibrational wavenumbers, showcasing the detailed synthetic pathways and the accuracy of the theoretical models used in prediction (Ye et al., 2007; Ruan et al., 2009).

Molecular Structure Analysis

The structure of "2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" and related compounds have been confirmed using techniques such as 1H NMR, FTIR, and Raman spectroscopy. Density functional theory (DFT) and Hartree-Fock (HF) studies have provided insights into the vibrational spectra and molecular geometries, affirming the compound's structural integrity (Özbey et al., 2004).

Chemical Reactions and Properties

Studies have shown how "2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" reacts under various conditions, including its synthesis pathways and interactions with other compounds. These reactions underline the compound's versatility and potential as a precursor in further chemical synthesis (Szumigala et al., 2004).

Physical Properties Analysis

The physical properties, including vibrational spectra and optimized geometries, have been studied using a combination of experimental and theoretical methods. These studies highlight the compound's stability and reactivity, essential for understanding its behavior in various environments (Pallavi & Tonannavar, 2020).

Chemical Properties Analysis

The chemical properties of "2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid" have been explored through its synthesis, characterization, and reactions. These properties are critical for assessing the compound's potential applications and for developing new synthetic routes and derivatives (Kollmar et al., 2003).

Scientific Research Applications

Vibrational Spectra Study

- Experimental and Theoretical Analysis : 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid (4-FT) was synthesized and analyzed using NMR, FTIR, and Raman spectroscopy. The ground-state geometries were optimized, and the vibrational wavenumbers were calculated, offering insights into its molecular structure and interactions (Song et al., 2007).

Anticancer Activity

- Anticancer Potential : A study explored the anticancer activity of 2-(4-Fluorobenzylideneamino) propanoic acid against the Hela cell line. The compound demonstrated significant activity, suggesting its potential in cancer treatment (Ruan et al., 2009).

Chemical Synthesis and Application

- Protective Group in Synthesis : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed and synthesized for the protection of hydroxyl groups, using 4-fluorobenzyl alcohol. This group proved stable under certain conditions, demonstrating its utility in chemical synthesis (Spjut et al., 2010).

Photophysical Research

- Fluorophore Characteristics : The photophysical properties of a synthesized fluorophore, 2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), were examined. Its behavior in various solvents was studied, contributing to the understanding of fluorophore applications in different media (Pannipara et al., 2015).

Enzymatic Reactions

- Biocatalytic Transesterification : The compound was used in biocatalytic transesterification reactions, highlighting its utility in regioselective acylation and deacylation processes, contributing to organic chemistry and enzymology research (Kumar et al., 2015).

Pharmaceutical Intermediate Synthesis

- Ortho Isomer Removal : The compound played a role in the removal of undesired isomers in pharmaceutical intermediate synthesis, demonstrating its utility in refining pharmaceutical production processes (Fan, 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c17-14-5-1-11(2-6-14)9-13(16(19)20)10-12-3-7-15(18)8-4-12/h1-8,13H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJWGFVMITUNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)

![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)

![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)

![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)